molecular formula C9H19N3O B583380 N-[3-(Piperazin-1-yl)propyl]acetamide CAS No. 141516-23-6

N-[3-(Piperazin-1-yl)propyl]acetamide

Cat. No.: B583380
CAS No.: 141516-23-6
M. Wt: 185.271
InChI Key: MSLDMXZOKBHZBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(Piperazin-1-yl)propyl]acetamide is a piperazine derivative featuring a propyl linker connecting the piperazine ring to an acetamide group. Piperazine-based compounds are widely explored in medicinal chemistry due to their ability to modulate pharmacokinetic properties, such as solubility, bioavailability, and receptor interaction .

Properties

CAS No.

141516-23-6

Molecular Formula

C9H19N3O

Molecular Weight

185.271

IUPAC Name

N-(3-piperazin-1-ylpropyl)acetamide

InChI

InChI=1S/C9H19N3O/c1-9(13)11-3-2-6-12-7-4-10-5-8-12/h10H,2-8H2,1H3,(H,11,13)

InChI Key

MSLDMXZOKBHZBZ-UHFFFAOYSA-N

SMILES

CC(=O)NCCCN1CCNCC1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural variations and pharmacological characteristics of N-[3-(Piperazin-1-yl)propyl]acetamide and related compounds:

Compound Name Structural Features Pharmacological/Toxicological Data References
This compound Propyl linker, unsubstituted piperazine, acetamide Limited bioactivity data; structural simplicity suggests potential for further optimization.
Ranolazine Hydroxypropyl linker, methoxyphenoxy group, 2,6-dimethylphenyl substituent Approved for chronic angina; modulates late sodium currents in cardiac cells.
N-Phenyl-2-(piperazin-1-yl)acetamide Phenyl group at acetamide nitrogen Acute oral toxicity (H302), skin irritation (H315), respiratory tract irritation (H335) .
708559 () Pyrrolidine substituent, methyl groups No direct activity data; pyrrolidine may alter receptor selectivity vs. piperazine derivatives.
2-[4-[3-(4-hydroxy-3,5-dimethoxyphenyl)propanoyl]piperazin-1-yl]-N-isopropylacetamide Dihydrocinnamoyl group, isopropyl substituent Enhanced receptor binding potential due to aromatic and lipophilic groups.

Research Findings and Implications

  • Role of Substituents: The addition of methoxyphenoxy (ranolazine) or trifluoromethylphenyl () groups enhances target specificity and potency, whereas simpler structures like this compound may serve as a scaffold for drug discovery .
  • Synthetic Challenges : Bulky or electron-withdrawing groups (e.g., trifluoromethyl) can reduce yields, necessitating optimization of purification methods .
  • Safety vs. Efficacy Trade-offs: While phenyl-substituted derivatives () pose toxicity risks, ranolazine’s clinical success underscores the importance of balanced substituent design .

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